molecular formula C10H11NS2 B14603479 N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine CAS No. 59753-71-8

N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine

Cat. No.: B14603479
CAS No.: 59753-71-8
M. Wt: 209.3 g/mol
InChI Key: UDIDZHXYOXLSJI-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a dithietane ring and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 4-methylbenzylamine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the dithietane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dithietane ring may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-thione
  • N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-amine
  • N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-oxide

Uniqueness

N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine is unique due to the presence of both the imine group and the dithietane ring, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

59753-71-8

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1,3-dithietan-2-imine

InChI

InChI=1S/C10H11NS2/c1-8-2-4-9(5-3-8)6-11-10-12-7-13-10/h2-5H,6-7H2,1H3

InChI Key

UDIDZHXYOXLSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN=C2SCS2

Origin of Product

United States

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